Methyl-4'-methylbiphenyl-4-carboxylat

Übersicht

Beschreibung

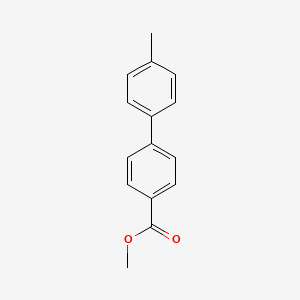

[1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester: is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is derived from biphenyl, a structure consisting of two benzene rings connected by a single bond, with a carboxylic acid group and a methyl ester group attached.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of esterification and hydrolysis reactions.

Biology:

- Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

- Explored for its potential use in drug development and pharmaceutical applications.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

[1,1’-Biphenyl]-4-carboxylic acid+MethanolAcid Catalyst[1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester product.

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: [1,1’-Biphenyl]-4-carboxylic acid and methanol.

Reduction: [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, alcohol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and methanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: An ester derived from benzoic acid and methanol.

Ethyl benzoate: An ester derived from benzoic acid and ethanol.

Methyl salicylate: An ester derived from salicylic acid and methanol.

Uniqueness:

- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to simpler esters like methyl benzoate or ethyl benzoate. The presence of two benzene rings connected by a single bond provides additional stability and potential for various chemical modifications.

This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Methyl 4'-methylbiphenyl-4-carboxylate (CAS: 49742-56-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | Methyl 4-(4-methylphenyl)benzoate |

| PubChem CID | 170805 |

1. Antimicrobial Activity

Research indicates that methyl 4'-methylbiphenyl-4-carboxylate exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth. The compound was particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.

- Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

2. Anticancer Activity

The anticancer properties of methyl 4'-methylbiphenyl-4-carboxylate have been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3).

- Mechanism of Action : The compound appears to disrupt the cell cycle, leading to increased apoptosis rates. Flow cytometry analysis revealed that treated MCF-7 cells exhibited a significant increase in the sub-G1 population, indicating cell death.

-

Research Findings :

- An IC50 value of approximately 15 µM was reported for MCF-7 cells, suggesting substantial cytotoxicity.

- In vivo studies using mouse models demonstrated tumor growth inhibition when treated with methyl 4'-methylbiphenyl-4-carboxylate.

3. Anti-inflammatory Activity

Methyl 4'-methylbiphenyl-4-carboxylate has also been investigated for its anti-inflammatory effects. In a study evaluating its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine production.

- Findings :

- A reduction of TNF-alpha and IL-6 levels was observed when macrophages were treated with the compound at concentrations of 10 to 50 µM.

- The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Summary of Research Findings

The following table summarizes key research findings related to the biological activities of methyl 4'-methylbiphenyl-4-carboxylate:

Eigenschaften

IUPAC Name |

methyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWJKRQGXBISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068512 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49742-56-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049742565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.